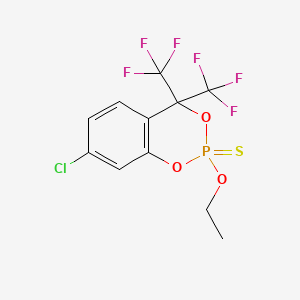![molecular formula C30H32N2O6S B11641553 Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11641553.png)
Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etil (2Z)-5-(3,4-dietoxifenil)-7-metil-3-oxo-2-{[3-(prop-2-EN-1-iloxi)fenil]metilideno}-2H,3H,5H-[1,3]tiazolo[3,2-A]pirimidina-6-carboxilato es un complejo compuesto orgánico con una estructura única que incluye un núcleo de tiazolo[3,2-A]pirimidina
Métodos De Preparación
La síntesis de Etil (2Z)-5-(3,4-dietoxifenil)-7-metil-3-oxo-2-{[3-(prop-2-EN-1-iloxi)fenil]metilideno}-2H,3H,5H-[1,3]tiazolo[3,2-A]pirimidina-6-carboxilato típicamente involucra reacciones orgánicas de múltiples pasos. La ruta sintética a menudo comienza con la preparación del núcleo de tiazolo[3,2-A]pirimidina, seguida de la introducción de varios sustituyentes a través de reacciones como alquilación, esterificación y condensación. Los métodos de producción industrial pueden involucrar la optimización de estas reacciones para obtener mayores rendimientos y pureza, utilizando catalizadores y condiciones de reacción controladas.
Análisis De Reacciones Químicas
Este compuesto puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Puede oxidarse para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, dando lugar a diferentes derivados.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, donde se sustituyen sustituyentes específicos por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios nucleófilos o electrófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Etil (2Z)-5-(3,4-dietoxifenil)-7-metil-3-oxo-2-{[3-(prop-2-EN-1-iloxi)fenil]metilideno}-2H,3H,5H-[1,3]tiazolo[3,2-A]pirimidina-6-carboxilato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: La estructura del compuesto le permite interactuar con moléculas biológicas, haciéndolo útil en estudios bioquímicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos. Puede unirse a enzimas o receptores, modulando su actividad. Las vías involucradas dependen del contexto biológico específico, pero a menudo incluyen la inhibición o activación de ciertos procesos bioquímicos.
Comparación Con Compuestos Similares
En comparación con otros compuestos similares, Etil (2Z)-5-(3,4-dietoxifenil)-7-metil-3-oxo-2-{[3-(prop-2-EN-1-iloxi)fenil]metilideno}-2H,3H,5H-[1,3]tiazolo[3,2-A]pirimidina-6-carboxilato se destaca por su combinación única de grupos funcionales y características estructurales. Los compuestos similares incluyen:
- Etil (2Z)-3-(3,4-dimetoxianilino)-2-butenoato
- Etil (2Z)-2-ciano-3-[(4-etoxifenil)amino]prop-2-enoato
Estos compuestos comparten algunas similitudes estructurales pero difieren en sus sustituyentes específicos y comportamiento químico general.
Propiedades
Fórmula molecular |
C30H32N2O6S |
|---|---|
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-[(3-prop-2-enoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H32N2O6S/c1-6-15-38-22-12-10-11-20(16-22)17-25-28(33)32-27(21-13-14-23(35-7-2)24(18-21)36-8-3)26(29(34)37-9-4)19(5)31-30(32)39-25/h6,10-14,16-18,27H,1,7-9,15H2,2-5H3/b25-17- |
Clave InChI |
KTSGFVFJUJUNCM-UQQQWYQISA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC(=CC=C4)OCC=C)/S3)C)C(=O)OCC)OCC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=CC=C4)OCC=C)S3)C)C(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11641474.png)
![2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11641476.png)
![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11641481.png)

![1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B11641483.png)
![3-({2-methoxy-4-[(Z)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11641488.png)

![1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B11641503.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11641512.png)
![(5E)-5-{[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11641517.png)
![(3Z)-3-[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B11641519.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11641540.png)
![N-[2-(4-Methoxy-phenyl)-ethyl]-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide](/img/structure/B11641546.png)
![3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11641560.png)
